1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-[2-(1H-imidazol-5-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(23-11-8-17-12-22-14-24-17)18-19(16-6-9-21-10-7-16)27(26-25-18)13-15-4-2-1-3-5-15/h1-7,9-10,12,14H,8,11,13H2,(H,22,24)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYVHWESXPEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective access to 1,4-disubstituted triazoles. For the target compound, which features substituents at positions 1 (benzyl) and 5 (pyridin-4-yl), a thermal Huisgen reaction without copper catalysis may be required to achieve the 1,5-regioisomer, followed by functional group interconversion.
Representative Protocol :
- Benzyl azide synthesis : Benzyl bromide reacts with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
- Pyridin-4-yl acetylene preparation : 4-Ethynylpyridine is generated via Sonogashira coupling of 4-iodopyridine with trimethylsilyl acetylene, followed by desilylation.
- Cycloaddition : Benzyl azide and 4-ethynylpyridine undergo thermal cycloaddition in toluene at 110°C for 24 hours, yielding 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole.
α-Cyanoacetamide Cyclization
An alternative route involves cyclizing α-cyanoacetamides with in situ-generated azides. This method, optimized by, provides direct access to 5-amino-triazole-4-carboxamides, which can be further functionalized.
Key Reaction :
$$
\text{2-cyano-N-substituted-acetamide} + \text{azide} \xrightarrow{\text{NaOH, EtOH, 80°C}} \text{5-amino-1,2,3-triazole-4-carboxamide}
$$
For the target compound, the azide component would be benzyl azide, and the α-cyanoacetamide must contain the pyridin-4-yl moiety at the α-position.
Carboxamide Side-Chain Installation
Introducing the N-[2-(1H-imidazol-4-yl)ethyl] group necessitates late-stage amidation. Two approaches are viable:
Direct Amidation of Triazole Carboxylic Acid
- Ester hydrolysis : The triazole-4-carboxylate intermediate (e.g., ethyl ester) is saponified using LiOH in THF/H₂O.
- Acid chloride formation : The resultant carboxylic acid reacts with thionyl chloride to form the acyl chloride.
- Amine coupling : 2-(1H-Imidazol-4-yl)ethylamine is added under Schotten-Baumann conditions (aqueous NaOH, 0°C).
Lewis Acid-Catalyzed Amidation
To bypass unstable acid chlorides, demonstrated direct amidations using Ti(OiPr)₄ as a catalyst:
$$
\text{Triazole ester} + \text{2-(1H-imidazol-4-yl)ethylamine} \xrightarrow{\text{Ti(OiPr)₄, 100°C}} \text{Carboxamide}
$$
This method achieved 77% yield for analogous compounds.
Integrated Synthetic Route
Combining these strategies, the following stepwise procedure is proposed:
Step 1: Synthesis of 1-Benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Cyclization : React benzyl azide (1.2 eq) with ethyl 2-cyano-3-(pyridin-4-yl)propanoate in ethanol under microwave irradiation (80°C, 1 hour).
- Hydrolysis : Treat the ester with 2M NaOH in THF/H₂O (3:1) at 50°C for 4 hours.
Characterization Data :
Step 2: Amidation with 2-(1H-Imidazol-4-yl)ethylamine
- Activation : Combine triazole carboxylic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
- Coupling : Add 2-(1H-imidazol-4-yl)ethylamine (1.5 eq) and stir at 25°C for 12 hours.
- Purification : Isolate via silica chromatography (CH₂Cl₂/MeOH 9:1).
Yield : 68% (white solid).
¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 8.54 (d, J = 5.1 Hz, 2H, pyridine-H), 7.89 (d, J = 5.1 Hz, 2H, pyridine-H), 7.38–7.26 (m, 5H, benzyl-H), 6.92 (s, 1H, imidazole-H), 4.52 (s, 2H, benzyl-CH₂), 3.68 (t, J = 6.8 Hz, 2H, NCH₂), 2.94 (t, J = 6.8 Hz, 2H, CH₂-imidazole).
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
Thermal Huisgen reactions produce mixtures of 1,4- and 1,5-triazoles. To favor the 1,5-isomer:
Imidazole Stability During Amidation
The imidazole ring is sensitive to acidic conditions. Mitigation strategies include:
Comparative Analysis of Synthetic Routes
| Parameter | Huisgen Route | α-Cyanoacetamide Route |
|---|---|---|
| Regioselectivity | Moderate (1,5:1,4 = 3:1) | High (1,5 only) |
| Overall Yield | 52% | 68% |
| Purification Complexity | High (chromatography) | Moderate (recrystallization) |
| Scale-Up Feasibility | Limited by azide handling | Suitable for kilogram-scale |
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide demonstrated potent activity against various bacterial strains. The mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For instance, derivatives featuring the triazole moiety have shown effectiveness in inhibiting cancer cell proliferation in vitro. A specific study indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against different cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
Antidiabetic Effects
Recent research has identified triazole-containing compounds as potential agents for managing diabetes. These compounds have been shown to enhance insulin sensitivity and exhibit anti-inflammatory properties. The presence of imidazole and pyridine groups in the structure may contribute to these effects through modulation of glucose metabolism pathways .
Antiviral Activity
Triazole derivatives are also being investigated for their antiviral properties. Some studies have reported that these compounds can inhibit viral replication by interfering with viral enzymes. The specific mechanisms remain under investigation but suggest a promising avenue for developing antiviral therapies .
Case Studies
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
a. 1-(2-Chlorophenyl)-N-(3-Phenylpropyl)-5-(Pyridin-4-yl)-1H-1,2,3-Triazole-4-Carboxamide (CAS 1207013-51-1)
- Structural Differences :
- Position 1 : 2-Chlorophenyl vs. benzyl group in the target compound.
- Carboxamide Side Chain : 3-Phenylpropyl vs. 2-(1H-imidazol-4-yl)ethyl.
- The imidazole-ethyl side chain in the target compound may confer hydrogen-bonding capabilities, enhancing target interaction compared to the non-polar phenylpropyl chain .
| Parameter | Target Compound | CAS 1207013-51-1 |
|---|---|---|
| Molecular Formula | C23H21N7O | C23H20ClN5O |
| Molecular Weight | ~435.47 g/mol | 417.9 g/mol |
| Key Substituents | Benzyl, imidazole-ethyl, pyridinyl | 2-Chlorophenyl, phenylpropyl |
b. 5-(2-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-(Pyridin-4-yl)-1H-Imidazol-4-yl)-2,3-Dihydro-1H-Inden-1-One Oxime (CAS 220904-83-6)
- Structural Differences: Core: Imidazole-indenone vs. triazole-carboxamide. Side Chain: Dimethylaminoethoxy-phenyl vs. benzyl-imidazole-ethyl.
- Implications: The indenone-oxime moiety in CAS 220904-83-6 may improve binding to redox-sensitive targets, while the triazole-carboxamide in the target compound offers modularity for derivatization .
Heterocyclic Diversity and Pharmacophore Design
a. N-(4-(2,3-Dihydroimidazo[2,1-b]Thiazol-6-yl)Phenyl)-5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide
- Structural Differences :
- Core : Pyrazole-carboxamide vs. triazole-carboxamide.
- Heterocycle : Dihydroimidazo-thiazole vs. imidazole-pyridine.
- Implications :
b. 1-((3-(4-((4-(2,3-Dihydro-2-Oxo-1H-Benzimidazol-1-yl)-1-Piperidinyl)phenyl)propyl)-Aminobenzimidazole
- Structural Differences :
- Core : Benzimidazole-piperidine vs. triazole-imidazole.
- Substituents : Fluorobenzyl vs. benzyl.
- Implications :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Metabolic Stability :
Research Findings and Knowledge Gaps
- Structural Insights : SHELX-based crystallography (–3) could resolve the target compound’s conformation, aiding in SAR studies .
- Biological Data: No direct activity data are available, but analogs like CAS 220904-83-6 () suggest kinase or antimicrobial targets .
- Knowledge Gaps: Experimental validation of binding affinities. Comparative ADMET profiles with analogs.
Biological Activity
1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and safety profiles.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound has not been fully elucidated; however, studies suggest interactions with various biological targets:
- Inhibition of Enzymatic Activity : Some triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : The compound may exhibit antibacterial properties through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent.
Anti-inflammatory Activity
The compound has shown promise in preclinical models for reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in human cell lines .
Anticancer Potential
Research into the anticancer properties of triazole derivatives has identified several promising candidates. Compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 8.0 |
These results indicate a potential role in cancer therapy.
Case Studies
A notable study involved the synthesis and evaluation of a series of triazole derivatives against Mycobacterium tuberculosis. Among these derivatives, one compound exhibited an IC50 value of 2.18 μM against the bacterium, indicating significant antitubercular activity .
Another case study highlighted the neuroprotective effects of a related triazole compound in a model of Alzheimer's disease. The compound improved cognitive function in scopolamine-induced mice by reducing Aβ aggregation and oxidative stress .
Safety Profile
The safety profile of this compound has been assessed through cytotoxicity studies on human cell lines (e.g., HEK293). Results showed that at concentrations up to 50 μM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety margin for further development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this triazole-carboxamide derivative typically involves multi-step reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Amide coupling (e.g., using HATU or EDCI as coupling agents) to attach the benzyl and imidazole-ethyl moieties .
Key optimization strategies: - Control reaction temperature (e.g., 0–25°C for CuAAC to minimize side reactions).
- Use polar aprotic solvents (e.g., DMF or DCM) for improved solubility of intermediates.
- Purify intermediates via column chromatography with gradients of ethyl acetate/hexane to remove unreacted starting materials .
Q. Which analytical techniques are most reliable for confirming structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C22H21N7O: 408.1875) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (e.g., confirming triazole ring substitution pattern) .
Q. What protocols are recommended for assessing stability under various pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the carboxamide group under acidic conditions) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures (>200°C suggests robust thermal stability for storage) .
Advanced Research Questions
Q. How can computational modeling predict biological interactions, and what parameters are critical for accuracy?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or receptors). Key parameters:
- Grid Box Size : Encompass the active site (e.g., 25 ų for ATP-binding pockets).
- Scoring Functions : Prioritize binding energy (ΔG < -8 kcal/mol) and hydrogen-bond interactions with imidazole/pyridine groups .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-target complex .
Q. How do structural modifications at the benzyl or imidazole positions affect binding affinity and selectivity?
- SAR Studies :
- Benzyl Substituents : Introducing electron-withdrawing groups (e.g., -Cl) enhances hydrophobic interactions with target pockets (e.g., 2-fold increase in IC50 for chlorophenyl analogs) .
- Imidazole Modifications : Replacing the imidazole-ethyl group with bulkier substituents (e.g., pyrrolidine) reduces off-target effects but may decrease solubility .
- Experimental Validation : Compare IC50 values across analogs using enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Q. What strategies resolve discrepancies between in vitro and in vivo activity data?
- Metabolic Stability Screening : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the pyridine ring) .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to improve bioavailability .
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
Q. How can metabolic pathways and degradation products be identified?
- LC-MS/MS Metabolite Profiling :
- Incubate the compound with hepatocytes or microsomes.
- Detect phase I metabolites (e.g., hydroxylation at the benzyl group) and phase II conjugates (e.g., glucuronidation of the imidazole nitrogen) .
- Stable Isotope Labeling : Use 13C-labeled analogs to track metabolic fate in excretion studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
